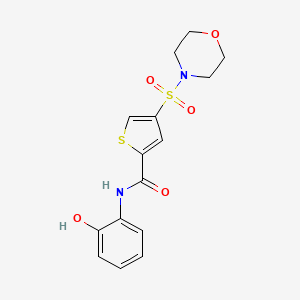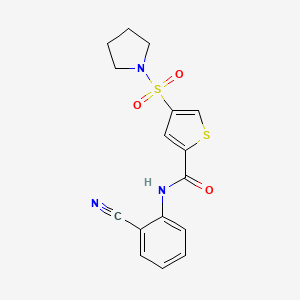![molecular formula C23H21N3O3 B5523903 4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)
4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzodiazepine derivatives often involves condensation and cyclization reactions. For instance, the formation of tetrahydropyrrolo[1,2-a][1,5]benzodiazepine derivatives has been achieved through the reaction of dihydro-benzodiazepine with aniline N-oxide in anhydrous benzene, indicating a potential pathway for the synthesis of similar compounds (Aversa et al., 1986).
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives can be complex, with the possibility of different conformations and isomeric forms. X-ray crystallography and molecular orbital calculations provide insights into their structural characterization, as seen in pyrrolo[1,2-a][1,4]benzodiazepines, where the position of carbonyl groups significantly influences their fragmentation pathways (Giorgicor et al., 1996).
Chemical Reactions and Properties
Benzodiazepine derivatives undergo various chemical reactions, including alkylation, acylation, and reactions with nucleophiles. For example, the reaction of benzodiazepinones with dimethylaminomethylene derivatives has been explored, highlighting the reactivity of these compounds towards different nucleophilic agents (Tarasiuk et al., 2014).
Physical Properties Analysis
The physical properties of benzodiazepine derivatives, such as solubility, melting points, and crystal structure, can be determined through experimental methods. The crystal structures of these compounds often reveal significant details about their conformation and molecular interactions, as observed in various benzodiazepin-2-one derivatives (Kravtsov et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming derivatives, are crucial for understanding the behavior of benzodiazepine compounds. Studies on the synthesis and reactions of related compounds, such as pyrrolo[3,4-b][1,5]benzodiazepine derivatives, shed light on their versatile chemistry and potential for generating a wide range of heterocyclic structures (Matsuo et al., 2005).
科学的研究の応用
Synthesis and Chemical Properties
Researchers have explored the synthesis and chemical behaviors of derivatives related to 1,4-benzodiazepin-2-one, examining interactions with nucleophiles, ring rearrangements, and the formation of heterocyclic compounds. These studies highlight the versatility of benzodiazepine derivatives in generating a wide range of chemical structures, which could be relevant for developing new materials or pharmaceutical compounds. For example, Tarasiuk et al. (2014) investigated the reactivity of dimethylaminomethylene derivatives of 1,4-benzothiazepinones, providing insights into the synthesis of complex molecules through interactions with various nucleophiles (Taras M. Tarasiuk et al., 2014).
Pharmacological Applications
A significant area of application for benzodiazepine derivatives includes their pharmacological properties. Some derivatives have been studied for their potential as neurotropic agents, adenosine receptor antagonists, and in the modulation of central nervous system (CNS) activities. These findings suggest potential therapeutic applications in treating various neurological and psychological disorders. For instance, a study on the synthesis and pharmacological evaluation of 4-phenyl-1,5-benzodiazepin-2-one derivatives explored their psychotropic effects, indicating their non-toxic nature and potential sedative properties at certain doses (Terence Nguema Ongone et al., 2018).
Structural and Molecular Studies
Structural and molecular studies on benzodiazepine derivatives have contributed to understanding their chemical and physical properties, such as crystal structures, molecular dynamics, and reactivity patterns. This research is crucial for designing compounds with specific characteristics, like increased stability or tailored reactivity for use in various industrial and pharmaceutical applications. An example includes the x-ray diffraction study of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, revealing insights into its molecular structure and potential implications for antagonist activity (S. Andronati et al., 1982).
Safety and Hazards
特性
IUPAC Name |
4-(5,6-dimethyl-2-oxo-1H-pyridine-3-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-14-12-18(22(28)24-15(14)2)23(29)26-13-20(27)25-19-11-7-6-10-17(19)21(26)16-8-4-3-5-9-16/h3-12,21H,13H2,1-2H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCSHLWFXLKSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C(=O)N2CC(=O)NC3=CC=CC=C3C2C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5523821.png)
![2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)
![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)


![N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5523852.png)
![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)
![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B5523877.png)
![(3aR*,9bR*)-2-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523894.png)
![N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5523895.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5523906.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)